molecular formula C12H10N2 B3354961 5-Methyl-5h-pyrido[4,3-b]indole CAS No. 61406-19-7

5-Methyl-5h-pyrido[4,3-b]indole

Cat. No. B3354961
CAS RN: 61406-19-7
M. Wt: 182.22 g/mol
InChI Key: OSJLOPGPFMIKTH-UHFFFAOYSA-N
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Description

5-Methyl-5h-pyrido[4,3-b]indole is a chemical compound with the molecular formula C12H10N2 . It has an average mass of 182.221 Da and a monoisotopic mass of 182.084396 Da . It is also known by other names such as 5-methyl-gama-carboline and 5-methylpyrido[4,3-b]indole .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrido[4,3-b]indole core with a methyl group attached . The exact 3D structure can be found in databases like ChemSpider .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C12H10N2 . The average mass is 182.221 Da and the monoisotopic mass is 182.084396 Da . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Antitumor Activity

5-Methyl-5H-pyrido[4,3-b]indole derivatives have shown promising results in antitumor activity. A study conducted by Nguyen et al. (1990) synthesized and tested various compounds for antitumor activity both in vitro (leukemic and solid tumor cells) and in vivo using standard NCI protocols. Among these, certain derivatives emerged as promising new classes of antineoplastic agents (Nguyen et al., 1990).

DNA Interaction and Mutagenicity

The compound's interaction with DNA and its mutagenic potential has been a significant focus of research. For instance, Hashimoto et al. (1980) identified 3-hydroxyamino-1-methyl-5H-pyrido[4,3-b]indole as an active metabolite formed by rat liver microsomes that reacts with DNA (Hashimoto et al., 1980). Furthermore, their study in 1984 elucidated the structure of the nucleic acid base covalently bound with Trp-P-2, a mutagen/carcinogen isolated from L-tryptophan pyrolysate, furthering our understanding of the initial chemical events in carcinogenesis caused by these compounds (Hashimoto et al., 1984).

Enzymatic Activation and DNA Binding

Research by Yamazoe et al. (1985) discovered an enzymatic mechanism in rat hepatic cytosol that activates 3-hydroxyamino-1-methyl-5H-pyrido[4,3-b]indole, a mutagenic intermediate, facilitating its reaction with DNA. This study contributed to the understanding of the biochemical pathways involved in the compound's activation and interaction with genetic material (Yamazoe et al., 1985).

Identification in Food Products

Galceran et al. (1996) developed a method for isolating and identifying mutagenic amines, including this compound derivatives, in beef extracts. This research is significant for understanding the presence and concentration of these compounds in food products (Galceran et al., 1996).

DNA Strand Cleavage

A study by Wakata et al. (1985) examined the effect of 3-hydroxyamino-1-methyl-5H-pyrido[4,3-b]indole on DNA in vitro, observing DNA strand cleavage under neutral conditions. This research contributes to the understanding of the molecular mechanisms of mutagenicity and carcinogenicity associated with these compounds (Wakata et al., 1985).

Correlation with DNA Affinity and Mutagenicity

Research by Pezzuto et al. (1980) discovered a correlation between the noncovalent interaction of this compound derivatives with DNA and their mutagenic potential in bacterial assays. This finding suggests that the mechanism of mutagenesis involves metabolic activation followed by a physicochemical interaction with DNA (Pezzuto et al., 1980).

properties

IUPAC Name

5-methylpyrido[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-14-11-5-3-2-4-9(11)10-8-13-7-6-12(10)14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJLOPGPFMIKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=NC=C2)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452529
Record name 5H-Pyrido[4,3-b]indole, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61406-19-7
Record name 5H-Pyrido[4,3-b]indole, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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